molecular formula C9H7N3O2S B13220153 5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid

5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13220153
M. Wt: 221.24 g/mol
InChI Key: DACSQFSQWHVCCS-UHFFFAOYSA-N
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Description

5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 5 and a 1,3-thiazole ring at position 2. Its molecular formula is C₉H₇N₃O₂S (molecular weight: 229.24 g/mol).

Properties

Molecular Formula

C9H7N3O2S

Molecular Weight

221.24 g/mol

IUPAC Name

5-methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H7N3O2S/c1-5-2-11-8(6-3-10-4-15-6)12-7(5)9(13)14/h2-4H,1H3,(H,13,14)

InChI Key

DACSQFSQWHVCCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C(=O)O)C2=CN=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid typically involves the formation of the thiazole and pyrimidine rings followed by their coupling. One common method involves the reaction of 2-aminothiazole with a suitable pyrimidine precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) or sodium hydroxide (NaOH) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thiazole or pyrimidine compounds .

Scientific Research Applications

5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of enzymes or receptors. The pyrimidine ring can further enhance these interactions by providing additional binding sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities References
5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid C₉H₇N₃O₂S 229.24 Thiazol-5-yl, methyl Likely kinase inhibition (inferred) Target
4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid C₆H₆N₂O₂S 170.19 Sulfanyl, methyl Higher solubility due to -SH group
4-Methyl-5-(pyridin-4-yl)-1,3-thiazole-2-carboxylic acid C₁₀H₈N₂O₂S 220.25 Pyridin-4-yl, methyl Stable under standard storage conditions
5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid C₆H₇N₃O₂S 185.21 Amino, methylthio Enhanced bioavailability; safety data available
Key Observations:
  • Substituent Effects : The thiazole ring in the target compound likely enhances π-π stacking interactions in biological targets compared to sulfanyl or pyridine substituents .
  • Molecular Weight : Pyridine-containing analogs (e.g., 220.25 g/mol in ) exhibit higher molecular weights than sulfanyl derivatives, impacting pharmacokinetics .
  • Solubility : Sulfanyl groups (e.g., in ) may improve aqueous solubility compared to thiazole or pyridine substituents .

Biological Activity

5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methyl group and a carboxylic acid group, as well as a thiazole moiety. This unique structure contributes to its diverse biological properties.

PropertyValue
Molecular Formula C9_9H7_7N3_3O2_2S
Molecular Weight 221.24 g/mol
CAS Number 1699533-38-4

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available precursors. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrimidine rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole-pyrimidine hybrids possess activity against various Gram-positive and Gram-negative bacteria.

A study published in 2023 demonstrated that thiazole derivatives exhibited broad-spectrum antimicrobial activity, with some compounds showing minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin . The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli has not been extensively documented but is expected based on the structural characteristics shared with active derivatives.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Molecular docking studies suggest that it may interact effectively with various biological targets associated with cancer cell proliferation. For example, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo .

Case Studies

  • Antimicrobial Efficacy : A recent study assessed the antimicrobial activity of several thiazole derivatives, including those based on pyrimidine structures. The findings revealed that certain derivatives exhibited potent antibacterial effects against resistant strains of bacteria, suggesting that modifications to the thiazole-pyrimidine framework could enhance efficacy .
  • Anticancer Research : In another investigation focusing on the anticancer properties of thiazole-containing compounds, it was reported that specific analogs significantly reduced tumor volumes in murine models without noticeable side effects. These findings highlight the potential of this compound as a lead compound for further development in cancer therapeutics .

Q & A

Q. What are the established synthetic routes for 5-methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid?

The compound can be synthesized via cyclocondensation and hydrolysis. A general method involves refluxing precursors (e.g., substituted thiazoles and pyrimidine derivatives) with sodium acetate in acetic acid, followed by crystallization and purification. For example, analogous syntheses of thiazole-pyrimidine hybrids use reflux conditions (3–5 hours) with acetic acid as both solvent and catalyst . Post-synthesis, hydrolysis (e.g., basic or acidic conditions) is employed to convert esters to carboxylic acids, as demonstrated in the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

Key techniques include:

  • FTIR : To identify functional groups (e.g., carboxylic acid C=O stretch near 1700 cm⁻¹) .
  • NMR (¹H/¹³C) : For regiochemical assignment of thiazole and pyrimidine protons (e.g., aromatic protons in δ 7.5–8.5 ppm) .
  • X-ray crystallography : To resolve bond lengths and angles, particularly for confirming the thiazole-pyrimidine linkage .
  • HPLC : For purity analysis (>95% by reverse-phase C18 columns, UV detection at 254 nm) .

Q. How can solubility challenges in aqueous buffers be addressed during bioactivity assays?

Solubility is often improved by:

  • Using polar aprotic solvents (e.g., DMSO) for stock solutions.
  • Adjusting pH to deprotonate the carboxylic acid group (e.g., sodium or potassium salts) .
  • Employing co-solvents like ethanol or PEG-400 in controlled ratios .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Yield optimization strategies include:

  • Catalyst screening : Sodium acetate in acetic acid enhances cyclocondensation efficiency .
  • Reaction time modulation : Extended reflux (5–7 hours) improves crystallinity but risks side reactions .
  • Purification methods : Recrystallization from DMF/acetic acid mixtures (1:1 v/v) removes unreacted intermediates .

Q. How should researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Contradictory data may arise from tautomerism or impurities. Mitigation strategies include:

  • Cross-validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals .
  • Computational modeling : Density Functional Theory (DFT) calculations predict electronic environments for comparison with experimental spectra .
  • Control experiments : Re-synthesize the compound under stricter purification protocols .

Q. What computational approaches predict the compound’s electronic properties and binding affinity?

  • DFT studies : Calculate HOMO-LUMO gaps to assess reactivity (e.g., Gaussian09 with B3LYP/6-31G* basis sets) .
  • Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzyme active sites) .

Q. What strategies enable regioselective functionalization of the thiazole and pyrimidine rings?

  • Directing groups : Introduce temporary substituents (e.g., nitro or amino groups) to guide electrophilic substitution .
  • Microwave-assisted synthesis : Enhances selectivity in heterocyclic coupling reactions .

Q. How is the compound evaluated for enzyme inhibition or antimicrobial activity?

  • Enzyme assays : Measure IC₅₀ values via spectrophotometric methods (e.g., inhibition of bacterial dihydrofolate reductase) .
  • MIC testing : Use broth microdilution against Gram-positive/negative strains, with ciprofloxacin as a positive control .

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